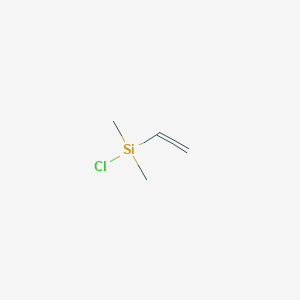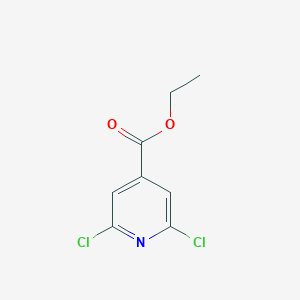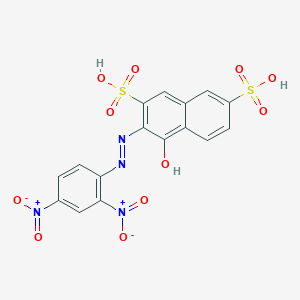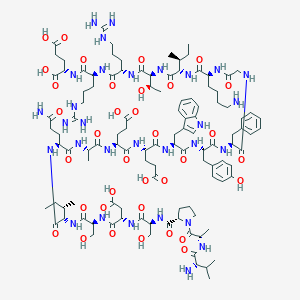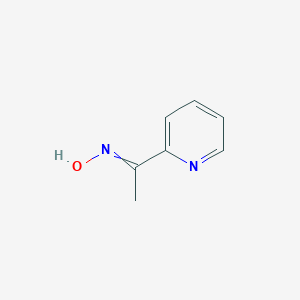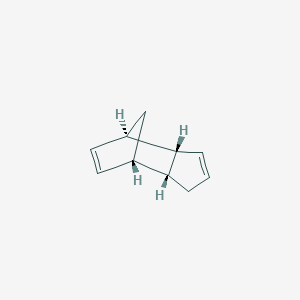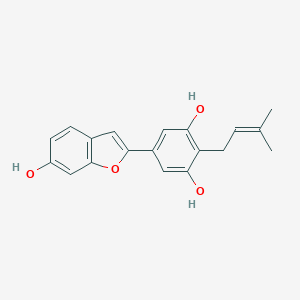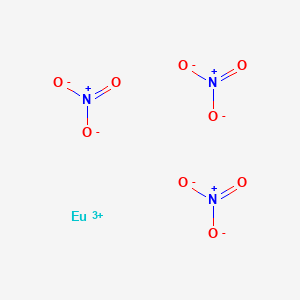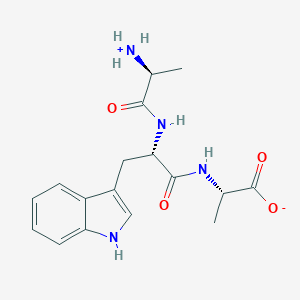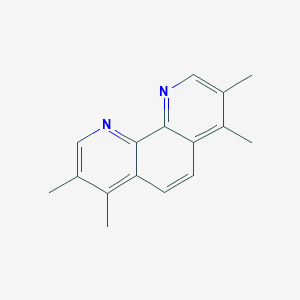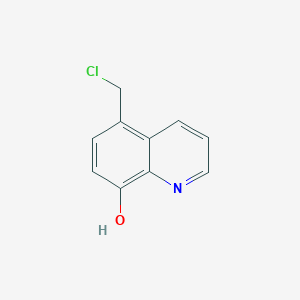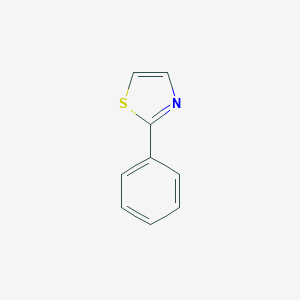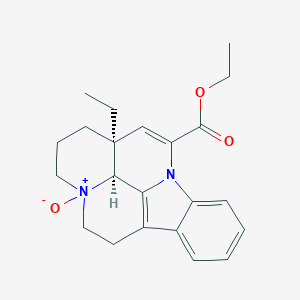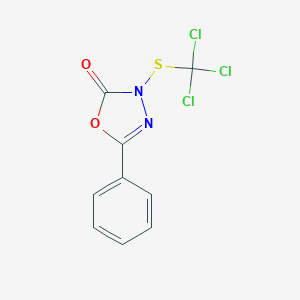
Clotioxone
Vue d'ensemble
Description
Clotioxone is a biochemical compound with the CAS number 1856-34-4 . Its chemical formula is C9H5Cl3N2O2S, with an exact mass of 309.91 and a molecular weight of 311.560 . The elemental analysis of Clotioxone is as follows: Carbon © 34.70%, Hydrogen (H) 1.62%, Chlorine (Cl) 34.13%, Nitrogen (N) 8.99%, Oxygen (O) 10.27%, and Sulfur (S) 10.29% .
Molecular Structure Analysis
The molecular structure of Clotioxone involves various elements including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur . The InChI code for Clotioxone is InChI=1S/C9H5Cl3N2O2S/c10-9(11,12)17-14-8(15)16-7(13-14)6-4-2-1-3-5-6/h1-5H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of Clotioxone include its molecular weight, chemical formula, and elemental composition . It appears as a solid powder and is soluble in DMSO . Further analysis would require specific experimental data.Applications De Recherche Scientifique
1. Application in Opioid Addiction Treatment
Clotioxone, an antimycotic agent, has been investigated for its role in opioid addiction treatment. One study found that Clotioxone activated transient receptor potential (TRP) channels in primary sensory neurons, which are involved in opioid addiction. This action may have implications for developing treatments for opioid use disorder (OUD) by targeting these neuronal pathways (Meseguer et al., 2008).
2. Impact on Opioid Withdrawal
Research has also explored Clotioxone's effect on opioid withdrawal symptoms. A study examining the use of Clotioxone in conjunction with naltrexone, a medication used to treat OUD, reported that it could modulate withdrawal symptoms in morphine-treated animals. This suggests potential applications of Clotioxone in managing withdrawal symptoms during opioid addiction treatment (Jungnickel & Chahl, 2002).
3. Efficacy in Opioid Detoxification
Another area of application is in opioid detoxification. Studies have compared the efficacy of Clotioxone with other drugs like buprenorphine and naltrexone in opioid detoxification protocols. These studies provide insights into the potential role of Clotioxone in enhancing the effectiveness of opioid detoxification treatments (Ling et al., 2005).
4. Role in Pain Management
Clotioxone has also been examined for its role in pain management, specifically in relation to opioid-induced analgesia. Research indicates that Clotioxone may interact with opioid receptors and affect pain perception, thereby offering a potential application in the field of analgesia and pain management (Milne et al., 1985).
Propriétés
IUPAC Name |
5-phenyl-3-(trichloromethylsulfanyl)-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3N2O2S/c10-9(11,12)17-14-8(15)16-7(13-14)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNRWZQXNQBVQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)O2)SC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939982 | |
| Record name | 5-Phenyl-3-[(trichloromethyl)sulfanyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clotioxone | |
CAS RN |
1856-34-4 | |
| Record name | Clotioxone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001856344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Phenyl-3-[(trichloromethyl)sulfanyl]-1,3,4-oxadiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLOTIOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7ID553901 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



